molecular formula C10H20OSi B14365726 {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane CAS No. 91239-03-1

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane

Katalognummer: B14365726
CAS-Nummer: 91239-03-1
Molekulargewicht: 184.35 g/mol
InChI-Schlüssel: KIULXQGYOQKDKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane typically involves the reaction of cyclopropyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Cyclopropyl alcohol+Trimethylsilyl chloride[1-(But-2-en-2-yl)cyclopropyl]oxy(trimethyl)silane+HCl\text{Cyclopropyl alcohol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropyl alcohol+Trimethylsilyl chloride→[1-(But-2-en-2-yl)cyclopropyl]oxy(trimethyl)silane+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, alcohols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Wissenschaftliche Forschungsanwendungen

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {[1-(Cyclopropyl)methoxy}(trimethyl)silane}
  • {[1-(Cyclopropyl)ethoxy}(trimethyl)silane}
  • {[1-(Cyclopropyl)propoxy}(trimethyl)silane}

Uniqueness

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane is unique due to the presence of the but-2-en-2-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

91239-03-1

Molekularformel

C10H20OSi

Molekulargewicht

184.35 g/mol

IUPAC-Name

(1-but-2-en-2-ylcyclopropyl)oxy-trimethylsilane

InChI

InChI=1S/C10H20OSi/c1-6-9(2)10(7-8-10)11-12(3,4)5/h6H,7-8H2,1-5H3

InChI-Schlüssel

KIULXQGYOQKDKA-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)C1(CC1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.